5-Methylbenzofuran-2-carbaldehyde
Overview
Description
5-Methylbenzofuran-2-carbaldehyde is a useful research compound. Its molecular formula is C10H8O2 and its molecular weight is 160.172. The purity is usually 95%.
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Future Directions
Mechanism of Action
Target of Action
5-Methylbenzofuran-2-carbaldehyde, a derivative of benzofuran, is known to have strong biological activities . . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to interact with their targets in a way that modulates their function . This can lead to changes in cellular processes, such as cell growth and division, oxidative stress response, and viral replication, which could explain the observed biological activities of these compounds .
Biochemical Pathways
For instance, their anti-tumor activity suggests they may affect pathways involved in cell cycle regulation and apoptosis . Their anti-oxidative activity implies they may interact with pathways involved in the cellular response to oxidative stress .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the range of biological activities exhibited by benzofuran derivatives . For example, their anti-tumor activity could result from the induction of apoptosis in cancer cells, while their anti-oxidative activity could stem from the neutralization of harmful free radicals .
Properties
IUPAC Name |
5-methyl-1-benzofuran-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUWQBYGLWXSRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
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